Cas no 432016-21-2 (Benzoic acid, 4-methyl-3-[[(4-methylphenyl)sulfonyl]amino]-, methyl ester)

Benzoic acid, 4-methyl-3-[[(4-methylphenyl)sulfonyl]amino]-, methyl ester is a synthetic organic compound. It exhibits high purity and stability, making it suitable for various chemical reactions. Its unique structure confers improved solubility in organic solvents, enhancing its applicability in pharmaceutical and fine chemical synthesis. The methyl ester group provides increased reactivity, facilitating targeted transformations in organic synthesis processes.
Benzoic acid, 4-methyl-3-[[(4-methylphenyl)sulfonyl]amino]-, methyl ester structure
432016-21-2 structure
商品名:Benzoic acid, 4-methyl-3-[[(4-methylphenyl)sulfonyl]amino]-, methyl ester
CAS番号:432016-21-2
MF:C16H17NO4S
メガワット:319.37548327446
CID:5454004

Benzoic acid, 4-methyl-3-[[(4-methylphenyl)sulfonyl]amino]-, methyl ester 化学的及び物理的性質

名前と識別子

    • Benzoic acid, 4-methyl-3-[[(4-methylphenyl)sulfonyl]amino]-, methyl ester
    • インチ: 1S/C16H17NO4S/c1-11-4-8-14(9-5-11)22(19,20)17-15-10-13(16(18)21-3)7-6-12(15)2/h4-10,17H,1-3H3
    • InChIKey: ZNIQGOSLXCIOQP-UHFFFAOYSA-N
    • ほほえんだ: C(OC)(=O)C1=CC=C(C)C(NS(C2=CC=C(C)C=C2)(=O)=O)=C1

Benzoic acid, 4-methyl-3-[[(4-methylphenyl)sulfonyl]amino]-, methyl ester 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26866909-0.05g
methyl 4-methyl-3-(4-methylbenzenesulfonamido)benzoate
432016-21-2 95.0%
0.05g
$407.0 2025-03-20
Enamine
EN300-26866909-1.0g
methyl 4-methyl-3-(4-methylbenzenesulfonamido)benzoate
432016-21-2 95.0%
1.0g
$485.0 2025-03-20
Enamine
EN300-26866909-5.0g
methyl 4-methyl-3-(4-methylbenzenesulfonamido)benzoate
432016-21-2 95.0%
5.0g
$1406.0 2025-03-20
Enamine
EN300-26866909-10.0g
methyl 4-methyl-3-(4-methylbenzenesulfonamido)benzoate
432016-21-2 95.0%
10.0g
$2085.0 2025-03-20
Enamine
EN300-26866909-0.5g
methyl 4-methyl-3-(4-methylbenzenesulfonamido)benzoate
432016-21-2 95.0%
0.5g
$465.0 2025-03-20
Enamine
EN300-26866909-0.25g
methyl 4-methyl-3-(4-methylbenzenesulfonamido)benzoate
432016-21-2 95.0%
0.25g
$447.0 2025-03-20
Enamine
EN300-26866909-0.1g
methyl 4-methyl-3-(4-methylbenzenesulfonamido)benzoate
432016-21-2 95.0%
0.1g
$427.0 2025-03-20
Enamine
EN300-26866909-2.5g
methyl 4-methyl-3-(4-methylbenzenesulfonamido)benzoate
432016-21-2 95.0%
2.5g
$949.0 2025-03-20

Benzoic acid, 4-methyl-3-[[(4-methylphenyl)sulfonyl]amino]-, methyl ester 関連文献

Benzoic acid, 4-methyl-3-[[(4-methylphenyl)sulfonyl]amino]-, methyl esterに関する追加情報

Benzoic acid, 4-methyl-3-[[(4-methylphenyl)sulfonyl]amino]-, methyl ester and Its Significance in Modern Chemical Research

Benzoic acid, 4-methyl-3-[[(4-methylphenyl)sulfonyl]amino]-, methyl ester, with the CAS number 432016-21-2, represents a fascinating compound in the realm of organic chemistry and pharmaceutical research. This compound, characterized by its intricate molecular structure, has garnered attention due to its potential applications in various scientific domains. The presence of multiple functional groups, including an ester and an amide linkage, makes it a versatile scaffold for further chemical modifications and biological investigations.

The synthesis of Benzoic acid, 4-methyl-3-[[(4-methylphenyl)sulfonyl]amino]-, methyl ester involves a series of well-defined chemical reactions that highlight the expertise required in handling complex molecular architectures. The process typically begins with the preparation of key intermediates such as 4-methylbenzenesulfonyl chloride and 4-methylphenylamine, which are then coupled to form the desired sulfonylamide derivative. Subsequent esterification introduces the methyl ester group, finalizing the structure of the compound. This synthetic route exemplifies the precision and meticulousness inherent in modern chemical synthesis.

In recent years, there has been a growing interest in exploring the pharmacological properties of structurally complex organic compounds. The< strong>Benzoic acid, 4-methyl-3-[[(4-methylphenyl)sulfonyl]amino]-, methyl ester, with its unique combination of functional groups, has been investigated for its potential role in drug discovery. Specifically, its sulfonylamide moiety has been found to exhibit inhibitory activity against various enzymes and receptors, making it a promising candidate for therapeutic applications.

One of the most compelling areas of research involving this compound is its investigation as a modulator of inflammatory pathways. Inflammatory responses are central to numerous diseases, including autoimmune disorders and chronic inflammatory conditions. The< strong>Benzoic acid, 4-methyl-3-[[(4-methylphenyl)sulfonyl]amino]-, methyl ester, through its interaction with specific inflammatory mediators, has shown promise in reducing inflammation without significant side effects. This property has led to its inclusion in several preclinical studies aimed at developing novel anti-inflammatory agents.

Furthermore, the< strong>Benzoic acid, 4-methyl-3-[[(4-methylphenyl)sulfonyl]amino]-, methyl ester has been explored for its potential antimicrobial properties. The sulfonylamide group is known to disrupt bacterial cell membranes and inhibit key enzymatic processes essential for bacterial survival. This makes it an attractive candidate for developing new antibiotics or antimicrobial agents that can combat resistant bacterial strains. Current research is focusing on optimizing its efficacy while minimizing any potential toxicity issues.

The structural diversity of< strong>Benzoic acid, 4-methyl-3-[[(4-methylphenyl)sulfonyl]amino]-, methyl ester also allows for modifications that can enhance its pharmacological properties. By altering specific functional groups or introducing new ones, researchers can fine-tune its biological activity. This flexibility is particularly valuable in drug development pipelines where lead optimization is a critical step. Computational methods are increasingly being employed to predict how structural changes will affect biological activity, thereby accelerating the discovery process.

The role of computational chemistry in studying< strong>Benzoic acid, 4-methyl-3-[[(4-methylphenyl)sulfonyl]amino]-, methyl ester cannot be overstated. Advanced computational techniques such as molecular dynamics simulations and quantum mechanical calculations provide insights into how the compound interacts with biological targets at the molecular level. These studies not only help in understanding its mechanism of action but also guide experimental design by predicting potential binding modes and interactions.

In conclusion,< strong>Benzoic acid, 4-methyl-3-[[(4-methylphenyl)sulfonyl]amino]-, methyl ester, with CAS number 432016-21-2, stands as a testament to the innovative spirit of modern chemical research. Its complex structure and diverse functional groups make it a valuable tool in pharmaceutical development. As research continues to uncover new applications and mechanisms of action for this compound, it is likely to play an increasingly important role in addressing some of the most pressing challenges in medicine and biology.

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